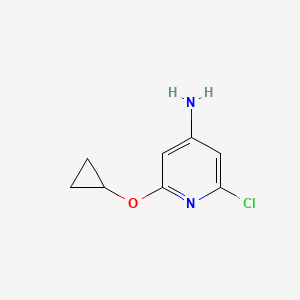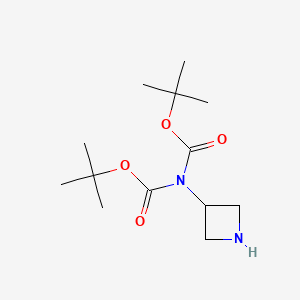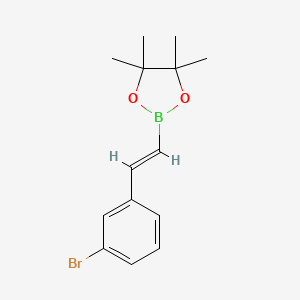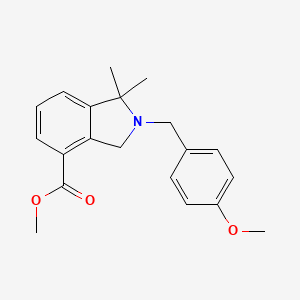
N-Benzyl-1-(5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-1-(5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethanamine is a complex organic compound featuring a benzyl group, a dichloropyridinyl thioether, a nitrothiazole, and an ethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-(5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethanamine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with a halogenated nitro compound under basic conditions.
Introduction of the Dichloropyridinyl Group: The dichloropyridinyl group is introduced via a nucleophilic substitution reaction, where the thiazole compound reacts with 3,5-dichloropyridine in the presence of a base.
Benzylation: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride and a strong base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether and amine groups.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The dichloropyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Bases like sodium hydride or potassium carbonate are commonly used in substitution reactions.
Major Products
Oxidation: Oxidation of the thioether group can yield sulfoxides or sulfones.
Reduction: Reduction of the nitro group results in the formation of an amine.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
科学的研究の応用
N-Benzyl-1-(5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethanamine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique structure.
Medicine: Research into its pharmacological properties could reveal potential therapeutic uses.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of N-Benzyl-1-(5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethanamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
類似化合物との比較
Similar Compounds
N-Benzyl-1-(5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethanamine: shares structural similarities with other thiazole and pyridine derivatives.
This compound: can be compared to compounds like 3,5-dichloropyridine and nitrothiazole derivatives.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C17H14Cl2N4O2S2 |
|---|---|
分子量 |
441.4 g/mol |
IUPAC名 |
N-benzyl-1-[5-(3,5-dichloropyridin-4-yl)sulfanyl-4-nitro-1,3-thiazol-2-yl]ethanamine |
InChI |
InChI=1S/C17H14Cl2N4O2S2/c1-10(21-7-11-5-3-2-4-6-11)16-22-15(23(24)25)17(27-16)26-14-12(18)8-20-9-13(14)19/h2-6,8-10,21H,7H2,1H3 |
InChIキー |
GGPOAYIDLCXQGN-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC(=C(S1)SC2=C(C=NC=C2Cl)Cl)[N+](=O)[O-])NCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



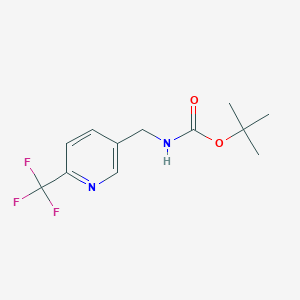
![6,7-Dibromo-2-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B15223263.png)

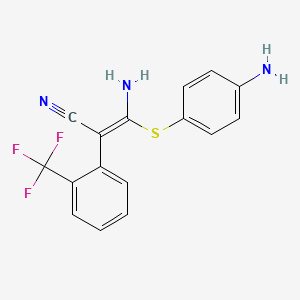
![5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B15223285.png)

